5-(3-Fluorophenyl)-2-methoxypyridin-3-amine
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Overview
Description
5-(3-Fluorophenyl)-2-methoxypyridin-3-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-2-methoxypyridin-3-amine typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The fluorophenyl group can be introduced through a halogenation reaction, followed by amination to attach the amine group.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Fluorophenyl)-2-methoxypyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(3-Fluorophenyl)-2-methoxypyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors, while the methoxy and amine groups contribute to its biological activity. The compound may modulate signaling pathways and enzyme activities, leading to its therapeutic effects.
Comparison with Similar Compounds
5-(3-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
5-(3-Fluorophenyl)-5-oxopentanoic acid
3-Fluorophenylacetic acid
Uniqueness: 5-(3-Fluorophenyl)-2-methoxypyridin-3-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-12-11(14)6-9(7-15-12)8-3-2-4-10(13)5-8/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKZZPNELZMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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